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Salirasib Efficacy at a Glance

Get Quote

Study Type / ) o Reference /
Cancer Type Key Efficacy Findings

Model Context
Solid Tumors Phase | Safe, well-tolerated. No maximum tolerated  [1]
(\Various) Clinical Trial dose reached. 4 patients with KRAS

(Japanese mutations showed remarkably long median

patients) progression-free survival of 227 days. [1]
Lung Phase I The trial did not meet its primary efficacy [2]
Adenocarcinoma Clinical Trial endpoint, leading to the conclusion that
(with KRAS mutations) Salirasib was not effective as a single

agent in this patient population. [2]

Hematologic Phase | Well-tolerated. No dose-limiting toxicities. [3]
Malighancies Clinical Trial 47% of patients (8/17) showed

(Leukemia, MDS)

Hepatocellular
Carcinoma

Preclinical (In
vitro & In vivo)

hematological improvement in at least one
lineage (red blood cells, platelets, or
neutrophils). No complete remissions were
observed. [3]

Induced time- and dose-dependent growth
inhibition (IC50 ~150 uM with serum).
Inhibited proliferation and induced apoptosis.

[4]
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Study Type / . L Reference /
Cancer Type Key Efficacy Findings
Model Context

Reduced tumor growth in mice by 56% after
12 days of treatment. [4]

Bladder Cancer Preclinical (In Inhibited cell proliferation, migration, and [5]
vitro) invasion in both HRAS wild-type and HRAS-
mutated cell lines. Proteomic analysis
showed it significantly downregulated
metabolic pathways. [5]

Pancreatic Cancer Clinical Trial Early clinical trials showed the drug was well  [1]
(Cited in tolerated, but its efficacy in patients with
reviews) mutated RAS was not conclusive. [1]

Key Experimental Protocols

To help you interpret the data, here are the methodologies used in the key studies cited above.

e Phase I Clinical Trial in Solid Tumors [1]

o Dosing: Salirasib was administered orally twice daily at doses ranging from 100 mg to 1000
mg for 21 days, followed by a 7-day break in a 28-day cycle.

o Endpoints: Primary endpoints were safety, tolerability, and pharmacokinetics. Efficacy was an
exploratory endpoint, measured by Progression-Free Survival (PFS) and tumor response per
RECIST criteria.

o Mutation Analysis: KRAS mutations in codons 12 and 13 were detected in patient tumor
samples using a Luminex-based assay.

e Preclinical Study in Hepatocellular Carcinoma [4]

o Cell Lines: Human hepatoma cell lines (HepG2, Huh7, Hep3B).

o Viability Assay: Cell growth inhibition was determined using the colorimetric WST-1 assay.
The IC50 (dose causing 50% growth inhibition) was calculated.

o Apoptosis & Proliferation: Measured via caspase-3/7 activity and BrdU incorporation
assays, respectively.

o In Vivo Model: Subcutaneous xenograft model in mice implanted with HepG2 cells. Tumor
weight and volume were measured to assess efficacy.
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e Phase I Clinical Trial in Hematologic Malignancies [3]

o Design: A "3+3" dose escalation design. Salirasib was given orally twice daily on days 1-21 of
a 28-day cycle.

o Response Criteria: Hematologic Improvement (HI) was defined using established criteria
(e.g., increase in hemoglobin 21.5 g/dL, platelets >30x10°/L, or neutrophils >0.5x10°/L).

Mechanism of Action and Signaling Pathway

Salirasib (Farnesylthiosalicylic Acid, FTS) is a Ras inhibitor. Its mechanism differs from earlier Farnesyl
Transferase Inhibitors (FTIs). It acts as a functional mimic of the farnesylcysteine group of RAS proteins,
competing with them for binding sites on the plasma membrane. This dislodges active RAS from the

membrane, leading to its degradation in the cytosol and inhibition of downstream signaling. [1] [6] [5]

The diagram below illustrates this pathway and the points of inhibition.
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Research Gaps and Future Directions

The available data points to several current research trends and limitations:

¢ Limited Efficacy as Monotherapy: Clinical trials indicate that Salirasib has limited efficacy as a
single agent in several advanced solid tumors, despite being well-tolerated. [1] [2]
¢ Challenge of Bioavailability: Its strong hydrophobicity and poor tumor-targeting capacity are
considered major limitations, leading to low bioavailability and suboptimal therapeutic efficacy. [7]
e Current Research Aims: Recent research is focused on overcoming these hurdles by:
o Chemical Modification: Developing analogues with improved hydrophilicity and potency. [2]
o Drug Conjugation: Linking Salirasib to tumor-targeting molecules (e.g., the dye IR783) to
enhance its delivery to cancer cells. [7]
o Combination Therapies: Exploring its use in combination with other agents, as suggested by
its good safety profile. [3]

Conclusion for Researchers

In summary, the experimental data presents a nuanced picture of Salirasib:

¢ Clinical Value: Its primary clinical value to date lies in its safety profile and its ability to induce
hematological improvement in certain leukemia patients. The signal of activity in KRAS-mutant
solid tumors, while intriguing, requires further validation. [1] [3]

¢ Preclinical Utility: It remains a valuable tool in preclinical research for studying RAS-driven
cancers, as evidenced by its efficacy in various in vitro and in vivo models. [4] [5]

¢ Future Potential: The future of Salirasib likely depends on structural optimization to improve its
drug-like properties and its evaluation in rational combination therapies rather than as a stand-
alone treatment. [2] [7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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